molecular formula C19H28N2O5 B8191751 3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8191751
M. Wt: 364.4 g/mol
InChI Key: BJFPRXYSHZLDMG-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a molecular weight of 364.44 g/mol. It is characterized by its benzyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxymethyl group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its structural complexity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the protection of the amine group with tert-butoxycarbonyl (Boc) followed by the formation of the piperidine ring and subsequent esterification. Common reagents used in these reactions include Boc-anhydride for amine protection, and benzyl chloroformate for esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The Boc-protected amine can be deprotected to yield the free amine.

  • Substitution: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA).

  • Substitution: Hydrolysis of the benzyl ester can be performed using aqueous acid or base.

Major Products Formed:

  • Oxidation: 3-tert-Butoxycarbonylamino-4-carboxypiperidine-1-carboxylic acid benzyl ester.

  • Reduction: 3-tert-Butoxycarbonylamino-4-hydroxymethylpiperidine.

  • Substitution: 3-tert-Butoxycarbonylamino-4-carboxypiperidine-1-carboxylic acid.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a building block for the synthesis of biologically active compounds.

  • Medicine: It may be employed in the development of pharmaceuticals, particularly those targeting neurological disorders.

  • Industry: Its structural complexity makes it useful in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors. The Boc-protected amine group can be deprotected in vivo to release the active amine, which can then interact with molecular targets.

Comparison with Similar Compounds

  • 3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

  • 3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness: The presence of the benzyl ester group in this compound provides unique properties compared to its methyl and ethyl ester counterparts, such as increased stability and different reactivity profiles.

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPRXYSHZLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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